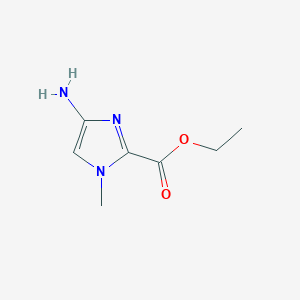
N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride, commonly known as DMBA, is a chemical compound used in scientific research for its potential as a thermogenic and fat-burning agent. DMBA is structurally similar to the banned substance DMAA (1,3-dimethylamylamine) and is often used as a replacement for DMAA in dietary supplements.
Wirkmechanismus
DMBA is believed to work through a similar mechanism as DMAA, by increasing the release of norepinephrine and dopamine in the central nervous system. This leads to increased energy expenditure and fat oxidation, as well as increased focus and alertness.
Biochemical and Physiological Effects
DMBA has been shown to increase heart rate and blood pressure in both animal and human studies, similar to the effects of DMAA. It has also been shown to increase the release of certain hormones, such as cortisol and growth hormone.
Vorteile Und Einschränkungen Für Laborexperimente
DMBA is a useful tool for studying the effects of thermogenesis and fat metabolism in both animal and human models. However, due to its structural similarity to DMAA and potential for adverse effects, caution should be exercised when using DMBA in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on DMBA. One area of interest is its potential as a weight loss aid in humans, as well as its effects on exercise performance and recovery. Additionally, further studies are needed to fully understand the potential adverse effects of DMBA and its safety profile. Finally, DMBA may have applications in the development of novel therapeutics for obesity and related metabolic disorders.
Synthesemethoden
DMBA can be synthesized through a multi-step process starting with 4-chloro-4-methylpentan-2-one and proceeding through several intermediate steps to yield the final product. The synthesis method is well-established and has been described in multiple scientific publications.
Wissenschaftliche Forschungsanwendungen
DMBA has been studied for its potential as a thermogenic and fat-burning agent in both animal and human studies. In animal studies, DMBA has been shown to increase energy expenditure and decrease body weight, while in human studies, DMBA has been shown to increase metabolic rate and fat oxidation.
Eigenschaften
IUPAC Name |
4-chloro-N,N,4-trimethylpentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClN.ClH/c1-8(2,9)6-5-7-10(3)4;/h5-7H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBJJLSKFYIJIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN(C)C)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














